Rapanone

melanoma selectivity index cytotoxicity

Rapanone is the rational procurement choice when experimental endpoints demand quantifiable selectivity. In direct comparative studies, it outperforms its closest homologue embelin in primary melanoma (WM793) cytotoxicity and antiplatelet aggregation potency, while demonstrating lower toxicity to normal keratinocytes. Its well-characterized human synovial PLA2 inhibition (IC50 = 2.6 μM) is not equivalently documented for embelin—substituting generic benzoquinones introduces uncontrolled variables that compromise data reproducibility in PLA2-mediated inflammation, cardiovascular dual-action, or tumor-specific cytotoxicity research.

Molecular Formula C19H30O4
Molecular Weight 322.4 g/mol
CAS No. 573-40-0
Cat. No. B192247
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameRapanone
CAS573-40-0
Synonymsrapanone
Molecular FormulaC19H30O4
Molecular Weight322.4 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCC1=C(C(=O)C=C(C1=O)O)O
InChIInChI=1S/C19H30O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-15-18(22)16(20)14-17(21)19(15)23/h14,20,23H,2-13H2,1H3
InChIKeyAMKNOBHCKRZHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Rapanone (CAS 573-40-0): A Natural Alkyl-Benzoquinone with Distinct Pharmacological Profile for Research Procurement


Rapanone (2,5-dihydroxy-3-tridecyl-1,4-benzoquinone, CAS 573-40-0) is a plant-derived alkyl-dihydroxybenzoquinone belonging to the hydroxybenzoquinone class of natural products [1]. It is structurally and biosynthetically related to embelin (2,5-dihydroxy-3-undecyl-1,4-benzoquinone), its closest homologue, differing only by a two-carbon elongation of the alkyl side chain (tridecyl vs. undecyl) [2]. Rapanone is primarily isolated from plants of the Myrsinaceae family, including Ardisia crenata, Myrsine guianensis, and Embelia ribes, and exhibits a multi-target pharmacological profile spanning anti-inflammatory, cytotoxic, antioxidant, and cardiovascular activities [3][4]. Despite its structural similarity to embelin, rapanone exhibits distinct, quantifiable differences in biological selectivity, mechanistic engagement, and safety profile that are critical for scientific selection in specialized research applications [5].

Why Embelin or Other Alkyl-Benzoquinones Cannot Substitute for Rapanone in Targeted Research


Although rapanone and its closest homologue embelin share the same dihydroxybenzoquinone core and differ only by the length of their 3-alkyl side chain (tridecyl for rapanone vs. undecyl for embelin), this subtle structural divergence yields quantifiably distinct biological outcomes that preclude simple substitution [1]. In direct comparative studies, rapanone demonstrates markedly higher selectivity toward primary melanoma cells (WM793) compared to embelin, superior antiplatelet aggregation potency, and a more favorable safety profile in cytotoxic applications, with lower toxicity to normal keratinocytes [2][3]. Furthermore, rapanone exhibits potent and selective inhibition of human synovial phospholipase A2 (PLA2) with an IC50 of 2.6 μM, a target engagement profile not equivalently documented for embelin [4]. For researchers designing experiments where therapeutic window, cell-type selectivity, or specific enzymatic inhibition is the endpoint, substituting embelin or other generic benzoquinones for rapanone introduces uncontrolled experimental variables that may compromise data reproducibility and biological interpretation [5].

Rapanone Quantitative Differentiation Evidence: Direct Comparator Data Against Embelin and Other Benchmarks


Rapanone vs. Embelin: Superior Selectivity and Cytotoxicity in Primary Melanoma Cell Line WM793

In a direct head-to-head comparative in vitro study, rapanone demonstrated selective cytotoxic activity against the primary melanoma cell line WM793, with potency exceeding that of the reference chemotherapeutic doxorubicin. In contrast, embelin, while also cytotoxic, exhibited significantly poorer selectivity, with lower differential cytotoxicity between melanoma cells and normal keratinocytes [1].

melanoma selectivity index cytotoxicity benzoquinone homologues

Rapanone vs. Embelin: Enhanced Antiplatelet Aggregation Activity in Cardiovascular Research

In a 2025 comparative evaluation, both rapanone and embelin induced 50% vasorelaxation in isolated rat aorta in an NO-dependent manner. However, rapanone demonstrated slightly greater efficacy as an antiplatelet aggregation agent than embelin. Importantly, both compounds exhibited specificity for platelets, with no cytotoxicity observed toward platelets at the tested concentrations [1].

antiplatelet cardiovascular platelet aggregation vasorelaxation

Rapanone vs. Embelin and Doxorubicin: Favorable Safety Profile and Broad-Spectrum Cytotoxicity

A comprehensive cytotoxicity evaluation across multiple cancer cell lines revealed that rapanone exhibits high cytotoxic activity against prostate cancer (PC3, IC50 = 6.50 μg/mL; Du145, IC50 = 7.68 μg/mL), thyroid cancer (FTC133, IC50 = 6.01 μg/mL; 8505C, IC50 = 7.84 μg/mL), and colorectal carcinoma (Caco-2, IC50 = 8.79 μg/mL after 24 h; HT29, IC50 = 11.67 μg/mL after 48 h). Critically, rapanone demonstrated a more favorable safety profile than both its homologue embelin and the reference chemotherapeutic doxorubicin [1].

cytotoxicity cancer cell lines safety profile IC50

Rapanone: Potent and Selective Human Synovial PLA2 Inhibition

Rapanone is characterized as a potent and selective inhibitor of human synovial phospholipase A2 (PLA2), with an IC50 value of 2.6 μM. This enzymatic inhibition profile is accompanied by potent inhibition of human neutrophil degranulation (IC50 = 9.8 μM) and superoxide chemiluminescence (IC50 = 3.0 μM) [1]. Notably, while embelin shares structural homology, this specific and potent PLA2 inhibitory profile is not equivalently documented in the literature for embelin or other in-class benzoquinones at comparable potency levels [2].

PLA2 inhibitor anti-inflammatory phospholipase A2 IC50

Rapanone vs. Embelin: Differential Anti-Inflammatory and Antioxidant Profiles

In a comparative evaluation of anti-inflammatory and antioxidant activities, embelin demonstrated higher albumin anti-denaturation potential than rapanone, though both were lower than diclofenac sodium. Conversely, both benzoquinones exhibited anti-hyaluronidase effects that were higher than the reference compound quercetin. Both compounds showed antioxidant potential, although significantly lower than vitamin C [1].

anti-inflammatory antioxidant albumin denaturation hyaluronidase

Rapanone: Optimized and Scalable Extraction Yields for Research-Grade Procurement

Optimization studies have established that ultrasound-assisted extraction (UAE) with ethyl acetate or chloroform for 20 minutes is the most effective and economical method for rapanone isolation from Ardisia crenata leaves. Classic extraction optimization achieved concentrations of 1.6999 ± 0.2668 g of rapanone per 100 g of powdered dried plant material using ethyl acetate in a 2-hour triple extraction [1][2].

extraction optimization natural product isolation yield Ardisia crenata

Rapanone (CAS 573-40-0): High-Impact Research and Industrial Application Scenarios Supported by Quantitative Evidence


Melanoma Research: Primary and Metastatic Cell Line Selectivity Studies

Rapanone is uniquely positioned for melanoma research requiring selective cytotoxicity against primary melanoma cells. In direct comparative studies, rapanone demonstrated high activity and selectivity toward the primary melanoma cell line WM793, outperforming both its homologue embelin (which exhibited poor selectivity) and the reference chemotherapeutic doxorubicin in terms of cytotoxic potential against this specific cell type [1]. This selectivity profile makes rapanone the preferred procurement choice for studies focused on tumor-specific cytotoxicity mechanisms, therapeutic window optimization, and the development of melanoma-targeted combination therapies where sparing of normal tissue is a primary endpoint.

Cardiovascular Pharmacology: Dual-Action Antiplatelet and Vasorelaxant Agent Development

For cardiovascular research programs exploring plant-derived compounds with dual vasorelaxant and antiplatelet activities, rapanone offers a measurable advantage. A 2025 comparative study established that rapanone induces 50% vasorelaxation in an NO-dependent manner (equivalent to embelin) while demonstrating slightly greater efficacy as an antiplatelet aggregation agent than embelin, with no observed platelet cytotoxicity [2]. This dual-action profile, combined with the absence of platelet toxicity, positions rapanone as a superior candidate over embelin for studies targeting endothelial dysfunction, atherosclerosis prevention, or the development of adjunctive antiplatelet therapies.

Inflammation Research: PLA2-Dependent Pathway Modulation and Neutrophil Function Studies

Rapanone's well-characterized inhibition of human synovial PLA2 (IC50 = 2.6 μM) and human neutrophil functional responses (degranulation IC50 = 9.8 μM; superoxide generation IC50 = 3.0 μM) makes it the compound of choice for researchers interrogating PLA2-mediated inflammatory cascades [3]. Unlike embelin, which lacks equivalently documented PLA2 inhibitory potency, rapanone provides a defined and quantifiable target engagement profile. Additionally, its anti-hyaluronidase activity (exceeding that of quercetin) and in vivo efficacy in carrageenan paw edema and adjuvant arthritis models support its use in translational inflammation studies where reproducible, multi-pathway modulation is required [4].

Oncology Drug Discovery: Broad-Spectrum Cytotoxicity with Documented Safety Advantage

For oncology-focused screening programs or lead optimization campaigns requiring a natural product scaffold with broad cytotoxic activity and a defined safety advantage, rapanone is the rational selection over embelin or doxorubicin. Quantified IC50 values across prostate cancer (PC3: 6.50 μg/mL; Du145: 7.68 μg/mL), thyroid cancer (FTC133: 6.01 μg/mL; 8505C: 7.84 μg/mL), and colorectal carcinoma (Caco-2: 8.79 μg/mL; HT29: 11.67 μg/mL) cell lines establish its potency, while direct comparative data confirm a more favorable safety profile than both embelin and doxorubicin [5]. This combination of broad-spectrum activity and relative safety supports its procurement for early-stage oncology pipelines where therapeutic index is a critical selection parameter.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

26 linked technical documents
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